N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Description
N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a synthetic sulfonamide derivative featuring a pyridazinone core substituted with a 4-fluorophenyl group at position 2. The compound is further functionalized with a propyl linker connecting the pyridazinone moiety to a 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide group. This structure combines electron-withdrawing (fluorophenyl) and electron-donating (dioxane) elements, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
N-[3-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O5S/c22-16-4-2-15(3-5-16)18-7-9-21(26)25(24-18)11-1-10-23-31(27,28)17-6-8-19-20(14-17)30-13-12-29-19/h2-9,14,23H,1,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZLMBCHOLJJDCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCCN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C22H22FN3O3S
- Molecular Weight : 423.49 g/mol
The compound's biological activity is primarily attributed to its interaction with specific targets within biological systems. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways. The sulfonamide group is known for its ability to mimic substrate molecules, potentially leading to competitive inhibition.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of pyridazine have shown promising results in inhibiting cancer cell proliferation by inducing apoptosis and cell cycle arrest at the S phase.
Table 1: Antitumor Activity of Related Compounds
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| IMB-1406 | 6.92 - 8.99 | Induces apoptosis via mitochondrial dysfunction |
| Compound X | 10.5 | Inhibits farnesyltransferase activity |
Inhibition of Enzymes
The compound has been evaluated for its inhibitory effects on Monoamine Oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases like Parkinson's. Structure-activity relationship (SAR) studies have shown that modifications in the fluorophenyl group can enhance or diminish inhibitory potency.
Table 2: MAO-B Inhibition Potency of Related Compounds
| Compound Name | IC50 (µM) | Binding Affinity |
|---|---|---|
| Compound A | 8.19 | High |
| Compound B | 0.0059 | Very High |
Study on Cancer Cell Lines
A study conducted on HepG2 liver cancer cells demonstrated that treatment with this compound resulted in significant cell death through apoptosis. The study utilized flow cytometry to analyze cell cycle distribution and found a marked increase in the S phase population post-treatment.
"The compound induced apoptosis in HepG2 cells by arresting the cell cycle at the S phase and altering anti-apoptotic protein levels" .
Neuroprotective Effects
Research has also explored the neuroprotective effects of similar compounds against oxidative stress-induced neuronal damage. The results indicated that these compounds could reduce reactive oxygen species (ROS) levels and enhance neuronal survival.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Pyridazinone-Based Sulfonamides
*Calculated based on molecular formulas.
Key Observations
Pyridin-4-yl in Compound A introduces aromatic nitrogen, which could facilitate hydrogen bonding or π-π stacking in biological targets .
Linker Flexibility :
- The propyl linker (C3) in the target compound provides greater conformational flexibility than the ethyl (C2) linker in Compounds A and B, possibly influencing receptor binding kinetics .
- Compound C’s butyl (C4) linker may reduce steric hindrance but increase metabolic instability due to longer alkyl chains .
Sulfonamide Group Variations :
- The dihydrobenzo[b][1,4]dioxine-6-sulfonamide group in the target compound and Compounds A/B is structurally distinct from the fluoromethylphenyl group in Compound C, suggesting divergent target affinities .
Spectroscopic and Physicochemical Insights
- NMR Analysis: Evidence from analogous compounds (e.g., pyridazinone derivatives in ) indicates that substituent-induced chemical shift changes (e.g., regions A and B in Figure 6 of ) could help predict electronic environments in the target compound. For instance, the 4-fluorophenyl group may deshield nearby protons, altering NMR profiles compared to methoxy-substituted analogs .
- Lumping Strategy: Structural similarities between these compounds (e.g., shared pyridazinone core) suggest they may undergo analogous physicochemical processes, as proposed in the lumping strategy for organic compounds (). This could simplify predictive modeling of their stability or reactivity .
Q & A
Basic: What are the critical steps and considerations for synthesizing this compound?
Answer:
Synthesis involves multi-step reactions, typically starting with the formation of the pyridazinone core via cyclization of hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds . Subsequent steps include:
- Sulfonamide coupling : Reacting the pyridazinone intermediate with 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonyl chloride under basic conditions (e.g., NaH or EtN) in aprotic solvents like DMF .
- Propyl linker introduction : Alkylation or nucleophilic substitution to attach the fluorophenyl-propyl moiety .
Key considerations include: - Purity control : Use of column chromatography or recrystallization to isolate intermediates.
- Yield optimization : Reaction temperatures (60–100°C) and solvent polarity (e.g., DCM vs. DMF) significantly influence reaction efficiency .
Advanced: How can reaction conditions be optimized to improve synthesis yield and purity?
Answer:
Systematic optimization involves:
- Temperature gradients : For example, maintaining 80°C during sulfonamide coupling reduces side-product formation .
- Catalyst screening : Palladium-based catalysts for Suzuki-Miyaura coupling of fluorophenyl groups improve regioselectivity .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of sulfonamide intermediates, while non-polar solvents (e.g., toluene) favor cyclization steps .
- In-line monitoring : HPLC or TLC to track reaction progress and adjust stoichiometry dynamically .
Basic: What analytical techniques are essential for structural confirmation?
Answer:
- NMR spectroscopy : H and C NMR to verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, pyridazinone carbonyl at δ 165–170 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H] at m/z 486.12) and fragmentation patterns .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions in the sulfonamide group .
Advanced: How should researchers resolve contradictions in reported biological activity data?
Answer:
Discrepancies (e.g., varying IC values in kinase assays) require:
- Standardized assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP concentration) .
- Meta-analysis : Pool data from multiple studies to identify outliers or dose-dependent trends .
- Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) for binding affinity or Western blotting for downstream pathway modulation .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Answer:
- Systematic substituent variation : Replace the 4-fluorophenyl group with chloro-, methoxy-, or nitro-analogs to assess electronic effects .
- Linker modification : Test propyl vs. ethyl or butyl chains to evaluate steric impacts on target binding .
- Bioisosteric replacement : Substitute the dihydrodioxine ring with thiophene or benzofuran to probe hydrophobic interactions .
- High-throughput screening : Use fragment-based libraries to identify synergistic moieties .
Basic: What methodologies assess solubility and stability under physiological conditions?
Answer:
- Solubility profiling : Shake-flask method in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) with HPLC quantification .
- Stability studies : Incubate at 37°C and analyze degradation products via LC-MS. For example, hydrolysis of the sulfonamide group may occur at pH > 9 .
Advanced: How to investigate metabolic stability and identify major metabolites?
Answer:
- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and NADPH, followed by LC-MS/MS to detect phase I metabolites (e.g., hydroxylation at the propyl linker) .
- CYP enzyme mapping : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways .
- Stable isotope labeling : Track metabolic fate using C or H isotopes .
Basic: What in vitro models are suitable for evaluating biological activity?
Answer:
- Cancer cell lines : Screen against MCF-7 (breast) or A549 (lung) cells using MTT assays; IC values <10 μM suggest therapeutic potential .
- Enzyme inhibition : Test against COX-2 or PDE4B via fluorogenic substrate assays .
- Membrane permeability : Caco-2 monolayers to predict oral bioavailability .
Advanced: How to elucidate the compound’s mechanism of action?
Answer:
- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinase domains), focusing on hydrogen bonds with sulfonamide oxygen and π-π stacking with fluorophenyl .
- Pull-down assays : Immobilize the compound on beads to capture binding partners from cell lysates, followed by SDS-PAGE and mass spectrometry .
- CRISPR-Cas9 knockout : Validate target relevance by deleting putative target genes (e.g., EGFR) and assessing activity loss .
Advanced: How to address conflicting toxicity profiles in preclinical studies?
Answer:
- Dose-response analysis : Establish NOAEL (no observed adverse effect level) in rodent models via histopathology and serum biomarkers (e.g., ALT/AST) .
- Off-target screening : Use kinase profiling panels (e.g., Eurofins) to identify unintended interactions .
- Comparative toxicogenomics : Compare gene expression profiles with known toxicants using RNA-seq .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
